molecular formula C18H19FN2O B2950914 1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one CAS No. 2415454-22-5

1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one

Cat. No. B2950914
CAS RN: 2415454-22-5
M. Wt: 298.361
InChI Key: RZYCIUQOFRELIH-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as 4'-fluorobenzylpiperazine (4'-F-BZP) and is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one is not fully understood. However, it is believed to act as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors. It has also been shown to have some affinity for the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity and stereotypy in rodents. It has also been shown to have anxiogenic effects in rats and to induce hyperthermia in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one in lab experiments is its high potency and selectivity for dopamine receptors. This makes it a useful tool in the investigation of the role of dopamine in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for abuse and dependence, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one in scientific research. One area of interest is the investigation of its potential as a therapeutic agent for the treatment of various neuropsychiatric disorders. Another area of interest is the development of new compounds based on the structure of 1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one, which may have improved selectivity and potency for dopamine receptors. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
In conclusion, 1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one is a useful tool in scientific research due to its unique properties. Its high potency and selectivity for dopamine receptors make it a valuable tool in the investigation of the role of dopamine in various physiological and pathological processes. However, its potential for abuse and dependence may limit its use in certain experiments. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through the process of filtration and recrystallization. The yield of the product is around 70-80%.

Scientific Research Applications

1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one is widely used in scientific research due to its unique properties. It has been used as a reference compound in the development of new drugs for the treatment of various diseases such as depression, anxiety, and schizophrenia. It has also been used as a tool in the investigation of the role of dopamine receptors in the brain.

properties

IUPAC Name

1-benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-8-6-16(7-9-17)12-20-10-11-21(18(22)14-20)13-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYCIUQOFRELIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one

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